molecular formula C26H25N3O4S B2717217 ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-68-0

ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2717217
CAS No.: 851948-68-0
M. Wt: 475.56
InChI Key: GHSFTHGKSLNVPK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. The structure features:

  • Ethyl carboxylate at position 1, enhancing solubility and bioavailability.
  • 4-Methylphenyl substituent at position 3, contributing to hydrophobic interactions.
  • 4-Phenylbutanamido group at position 5, which modulates steric and electronic properties.
  • 4-Oxo moiety at position 4, critical for hydrogen bonding and structural rigidity.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S/c1-3-33-26(32)23-20-16-34-24(27-21(30)11-7-10-18-8-5-4-6-9-18)22(20)25(31)29(28-23)19-14-12-17(2)13-15-19/h4-6,8-9,12-16H,3,7,10-11H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSFTHGKSLNVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of thiophene derivatives with appropriate reagents to form the thieno[3,4-d]pyridazine core. For example, the reaction of thiophene-2-carboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to facilitate the cyclization and subsequent functionalization steps. The choice of reagents and conditions can significantly impact the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as carbonyl groups, into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following compounds share the thieno[3,4-d]pyridazine scaffold but differ in substituents, leading to distinct properties:

Compound ID Substituent at Position 3 Substituent at Position 5 Key Modifications Molecular Weight Key References
Target Compound 4-Methylphenyl 4-Phenylbutanamido Balanced lipophilicity ~527.6 g/mol N/A
Compound A 4-Trifluoromethylphenyl 3-Phenylpropanamido Electron-withdrawing CF₃ group; shorter acyl chain ~575.6 g/mol Patent EP 851951-47-8
Compound B 4-Fluorophenyl (E)-3-(3,4,5-Trimethoxyphenyl)propenamido Fluorine enhances metabolic stability; trimethoxy group increases polarity ~553.6 g/mol Product Index BA93717
Compound C Methoxy-substituted phenyl Sulfonylethyl-pyrrole acetamide Sulfonyl group enhances acidity; complex heterocyclic extension ~550–600 g/mol (estimated) Patent EP 2034462-35-4
Key Observations:
  • Chain Length : The 4-phenylbutanamido group in the target compound offers greater conformational flexibility than the shorter 3-phenylpropanamido chain in Compound A, which may influence receptor interactions.
  • Polarity : Compound B’s trimethoxyphenyl substituent introduces higher polarity, likely affecting solubility and membrane permeability compared to the target compound .
  • Structural Complexity : Compound C’s sulfonylethyl-pyrrole extension introduces additional hydrogen-bonding sites, suggesting divergent pharmacological applications .

Biological Activity

Ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The molecular formula is C26H25N3O4SC_{26}H_{25}N_{3}O_{4}S, and it possesses a molecular weight of 465.56 g/mol. Key physical properties include:

PropertyValue
Molecular FormulaC26H25N3O4S
Molecular Weight465.56 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The synthetic pathway includes the formation of the thieno[3,4-d]pyridazine ring followed by the introduction of the phenylbutanamido side chain.

Anticancer Activity

Recent studies have indicated that derivatives of thieno[3,4-d]pyridazine exhibit significant anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of specific kinases involved in cancer progression. Molecular docking studies suggest a strong binding affinity to targets such as c-Kit and VEGFR-2 kinase. This inhibition can disrupt signaling pathways that are crucial for tumor growth and metastasis.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects in animal models. It appears to modulate pro-inflammatory cytokines and reduce edema in acute inflammation models.

Case Studies

  • Breast Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
  • Liver Cancer Study : A research team evaluated the compound's effects on HepG2 liver carcinoma cells. Results indicated significant inhibition of cell proliferation with an IC50 value of 12 µM and alterations in cell cycle distribution.

Q & A

Q. What are the critical steps for synthesizing this thieno[3,4-d]pyridazine derivative, and how can reaction conditions be optimized?

The synthesis involves three key stages:

  • Core formation : Cyclocondensation of thiophene precursors with hydrazines at 80°C under nitrogen to form the pyridazine ring.
  • Amidation : Introduction of the 4-phenylbutanamido group at position 5 via Schotten-Baumann conditions (0–5°C, pH 8–9), requiring stoichiometric control (1:1.2 molar ratio of core to acylating agent) .
  • Esterification : Ethyl esterification at position 1 using ethyl chloroformate in anhydrous DMF. Optimization focuses on temperature control during amidation, solvent purity (≥99.9% DMF), and gradient silica gel chromatography (ethyl acetate/hexane, 3:7 to 6:4) for ≥95% purity .

Q. Which analytical techniques are prioritized for structural validation?

A multi-technique approach is essential:

  • X-ray crystallography : Resolves 3D conformation (e.g., SHELXL refinement for bond angles ±0.5°, torsional strain analysis) .
  • 2D NMR : NOESY correlations confirm spatial proximity of the 4-methylphenyl and amide groups.
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 518.1524, Δ <2 ppm) .
  • FT-IR : Confirms carbonyl stretches (C=O at 1680–1720 cm⁻¹ for ester/amide groups) .

Q. How is preliminary biological activity screening conducted for this compound?

Standard protocols include:

  • Enzyme inhibition assays : Dose-response curves (0.1–100 μM) against kinases (e.g., EGFR, ABL1) with ATP-Glo™ detection .
  • Cellular viability : MTT assays in cancer cell lines (IC₅₀ determination over 72 hrs).
  • Solubility profiling : Shake-flask method in PBS (pH 7.4) and DMSO:PEG400 mixtures to guide in vitro testing .

Advanced Research Questions

Q. How can contradictory reports about this compound’s kinase inhibition potency be resolved?

Discrepancies often arise from:

  • Assay conditions : ATP concentrations (e.g., 1 mM vs. 10 μM) impact IC₅₀ values. Standardize using the ADP-Glo™ Kinase Assay .
  • Structural polymorphism : Use differential scanning calorimetry (DSC) to identify hydrate/solvate forms affecting bioavailability.
  • Target selectivity profiling : Employ KINOMEscan® panels to assess off-target effects at 1 μM .

Q. What strategies enable structure-activity relationship (SAR) studies for the thieno[3,4-d]pyridazine core?

Systematic modifications and testing include:

PositionModificationBiological ImpactKey Reference
5-amido4-Phenylbutanamide → 4-cyclohexylpropanamide2.3× ↑ lipophilicity (LogP 3.1 → 3.8)
3-aryl4-Methylphenyl → 4-fluorophenylAlters π-stacking with kinase hydrophobic pockets
Computational docking (AutoDock Vina) and MMPBSA binding energy calculations guide rational design .

Q. What methodologies elucidate the compound’s interaction with adenosine receptors?

Advanced approaches include:

  • Radioligand displacement assays : Compete with [³H]NECA at A₁/A₂A receptors (Kᵢ determination via nonlinear regression).
  • Molecular dynamics simulations : GROMACS simulations (100 ns) analyze receptor-ligand stability (RMSD <2 Å) .
  • Cryo-EM : Resolve compound-bound receptor structures at 3.2–4.1 Å resolution .

Q. How can synthetic byproducts during amidation be characterized and minimized?

Byproduct analysis involves:

  • LC-MS/MS : Identifies N-acylurea side products (e.g., m/z 605.2) formed via Curtius rearrangement.
  • Kinetic control : Reduce reaction time to <2 hrs and maintain pH <9 to suppress hydrolysis .
  • DoE optimization : Taguchi arrays identify critical factors (e.g., solvent basicity, acylation agent purity) .

Methodological Tables

Table 1. Comparison of Structural Characterization Techniques

TechniqueParameters AnalyzedResolution/AccuracyApplication Example
X-ray diffractionBond lengths (Å), torsion angles (°)±0.01 Å, ±0.5°Confirms coplanarity of thienopyridazine core
HRMSMolecular ion ([M+H]⁺)Δ <2 ppmValidates C₂₄H₂₃N₃O₄S composition
¹H-¹³C HMBCLong-range coupling (J = 2–8 Hz)±0.1 ppmAssigns quaternary carbons in fused rings

Table 2. Key Functional Group Reactivity

GroupReactionConditionsOutcome
Ester (C=O)Hydrolysis0.1M NaOH, 40°C, 6 hrsForms carboxylic acid (confirmed by TLC, Rf 0.15→0.35)
Amide (NH)OxidationmCPBA (2 eq), DCM, 0°CForms nitroxide radical (EPR detection)

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